2,3-Dichloro-propionic acid methyl ester

描述

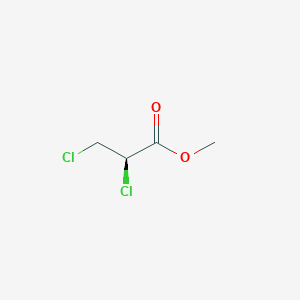

Chemical Identity and Properties 2,3-Dichloro-propionic acid methyl ester (CAS 3674-09-7) is a chlorinated organic compound with the molecular formula C₄H₆Cl₂O₂ and a molecular weight of 156.995 g/mol . It is a colorless to pale yellow liquid soluble in organic solvents such as ether, acetone, and ethanol . Structurally, it features two chlorine atoms at the 2 and 3 positions of the propionate backbone, conferring distinct reactivity and polarity compared to non-chlorinated esters.

Applications

This compound is primarily used as a pharmaceutical intermediate, particularly in synthesizing potassium salts of chlorinated propionic acids, which are precursors for agrochemicals and specialty chemicals . Its role in organic synthesis is attributed to its electrophilic chlorine atoms, which facilitate nucleophilic substitution reactions.

属性

IUPAC Name |

methyl (2R)-2,3-dichloropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2O2/c1-8-4(7)3(6)2-5/h3H,2H2,1H3/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHMODDLBXETIK-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

科学研究应用

Pharmaceutical Applications

1. Pharmaceutical Intermediate:

Methyl 2,3-dichloropropanoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are employed in the development of drugs targeting neurological disorders and other therapeutic areas .

2. Synthesis of Aziridine Derivatives:

A notable application includes its use in synthesizing aziridine-2-carboxylic acid amides. In one study, methyl 2,3-dichloropropanoate reacted with ammonia under pressure to yield aziridine-2-carboxylic acid amide with a high yield of 91.6% . This compound has potential applications in drug development due to its structural properties.

3. Production of Acrylic Acid Derivatives:

Methyl 2,3-dichloropropanoate can be converted to 2-chloro-acrylic acid methyl ester through thermal processes. This transformation is valuable for creating polymers and other materials used in pharmaceuticals and textiles .

Research Applications

1. Organic Synthesis:

The compound is utilized in organic synthesis for constructing complex molecules. It acts as a reagent in various reactions, including oxidative fragmentation and coupling reactions that are essential for developing new chemical entities .

2. Biochemical Assays:

Researchers employ methyl 2,3-dichloropropanoate in biochemical assays to evaluate the biological activity of new drug candidates. Its role as a building block facilitates the exploration of novel therapeutic agents .

相似化合物的比较

Comparison with Similar Compounds

3,3-Dichloro-propionic Acid Methyl Ester

- Chemical Identity : CAS 817-77-6, molecular formula C₄H₆Cl₂O₂ , molecular weight 156.995 g/mol .

- Structural Differences : Both chlorine atoms are located on the 3rd carbon , creating a geminal dichloro configuration. This arrangement reduces steric hindrance compared to the vicinal (2,3) isomer but increases electron-withdrawing effects on the adjacent ester group.

- Applications : Used in intermediates and building blocks for polymers and surfactants . Its geminal chlorine atoms may favor elimination reactions over substitution.

3-Chloropropionic Acid Methyl Ester

- Chemical Identity : CAS 6001-87-2, molecular formula C₄H₇ClO₂ , molecular weight 122.55 g/mol .

- Structural Differences : Contains a single chlorine atom at the 3rd position, resulting in lower molecular weight and reduced polarity compared to dichloro analogs.

- Applications : Employed in organic synthesis for introducing chlorine moieties into target molecules. Its simpler structure makes it less reactive in multi-step syntheses than dichloro derivatives.

Methyl 2-Chloro-3-hydroxypropionate

- Chemical Identity : CAS 98070-39-4, molecular formula C₄H₇ClO₃ , molecular weight 138.55 g/mol .

- Structural Differences : Replaces one chlorine atom with a hydroxyl group (-OH), enhancing hydrophilicity and enabling hydrogen bonding.

- Applications : Serves as a precursor for chiral molecules in pharmaceuticals, leveraging its hydroxyl group for further functionalization .

Data Table: Comparative Analysis of Chlorinated Propionic Acid Methyl Esters

准备方法

Reaction Mechanism and Catalysis

The most documented industrial method involves chlorinating methyl acrylate (CH₂=CHCOOCH₃) with gaseous chlorine (Cl₂) in the presence of DMF as a catalyst. The reaction proceeds via electrophilic addition, where chlorine atoms bind to the α and β positions of the acrylate’s double bond, yielding 2,3-dichloropropionic acid methyl ester (Cl₂CHCH₂COOCH₃). DMF accelerates the reaction by stabilizing the transition state through polar interactions, reducing the activation energy.

Temperature and Pressure Control

The reaction is exothermic, requiring precise temperature maintenance at 45°C via water cooling. Chlorine is introduced at room temperature , with internal pressure capped at 0.1 bar above atmospheric to prevent leakage. Excess chlorine saturates the reactor headspace, ensuring continuous reagent contact.

Catalytic Efficiency

Omitting DMF results in prolonged reaction times (>10 hours) due to sluggish chlorine absorption. A 3 mol% DMF concentration optimizes reaction kinetics, achieving completion in 2.5 hours with full chlorine absorption (2.66 kg Cl₂ per batch).

Side Product Mitigation

Prolonged addition times (>4 hours) during downstream steps (e.g., sodium benzylate reaction) promote side products like lactones or oligomers. Rapid cooling (<10°C) and phased reagent addition minimize these byproducts.

Purification and Isolation

Post-chlorination, the crude product undergoes:

-

Phase separation : The organic layer (containing 2,3-dichloro-propionic acid methyl ester) is isolated after acidification to pH 2.5 with HCl.

-

Neutralization : Adjusting to pH 7.2 with KOH precipitates potassium salts, which are crystallized using sec-butanol.

-

Drying : Vacuum distillation at 20 mbar and 55°C reduces water content to 4–10% w/w, yielding a stable product.

Esterification of 2,3-Dichloropropionic Acid

Synthetic Route

An alternative pathway involves esterifying 2,3-dichloropropionic acid (Cl₂CHCOOH) with methanol (CH₃OH) under acidic conditions. Sulfuric or hydrochloric acid catalyzes the nucleophilic acyl substitution, forming the methyl ester and water.

Limitations and Challenges

-

Starting material availability : 2,3-Dichloropropionic acid is less commercially accessible than methyl acrylate, increasing production costs.

-

Reaction equilibrium : Esterification is reversible, necessitating excess methanol or azeotropic water removal to drive completion.

-

Purification complexity : Residual acid and water require neutralization and distillation, complicating isolation.

Comparative Analysis of Methods

Industrial-Scale Considerations

常见问题

Synthesis and Optimization

Type : Basic Research Question Question : What is the most efficient synthetic route for producing high-purity 2,3-Dichloro-propionic acid methyl ester, and how can intermediates be stabilized during synthesis? Answer : The compound is synthesized via a multi-step process involving chlorination of methyl acrylate to form 2,3-dichloro-propionic methyl ester, followed by reaction with anhydrous sodium benzylate in an organic solvent. Critical steps include:

Chlorination : Methyl acrylate is chlorinated under controlled conditions to avoid over-chlorination.

Intermediate Stabilization : The sodium benzylate reaction requires anhydrous conditions to prevent hydrolysis.

Purification : Post-reaction neutralization with potassium hydroxide ensures salt formation, which is acidified to isolate the final product.

Intermediates like sodium benzylate must be handled under inert atmospheres (e.g., nitrogen) to prevent degradation .

Analytical Characterization

Type : Basic Research Question Question : Which analytical techniques are optimal for characterizing this compound, and how are they validated? Answer :

- Gas Chromatography-Mass Spectrometry (GC/MS) : Used to identify ester derivatives and assess purity. Polar cyanosilicone columns (e.g., SP-2560) are recommended for resolving chlorinated ester peaks, as validated in AOAC methods for analogous compounds .

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with deuterated chloroform as the solvent.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Validates functional groups (C-Cl, ester carbonyl) via characteristic absorption bands .

Stability and Degradation Pathways

Type : Advanced Research Question Question : How does this compound degrade under varying pH and temperature conditions, and what are the key degradation products? Answer :

- Hydrolytic Degradation : Under alkaline conditions (pH > 10), the ester undergoes saponification to form 2,3-dichloro-propionic acid. Acidic conditions (pH < 3) may yield chlorinated byproducts via de-esterification.

- Thermal Stability : Decomposition above 150°C produces dichlorinated propionic acid and methanol, as observed in thermogravimetric analysis (TGA) of similar esters .

- Storage Recommendations : Store at 4°C in amber vials under nitrogen to minimize light- or oxygen-induced degradation .

Reaction Mechanisms in Functionalization

Type : Advanced Research Question Question : What is the mechanistic pathway for the nucleophilic substitution of chlorine atoms in this compound? Answer : The chlorine atoms at positions 2 and 3 undergo nucleophilic substitution (SN2) with varying reactivity:

Position 3 Chlorine : More reactive due to steric accessibility, preferentially replaced by nucleophiles like benzylate ions.

Position 2 Chlorine : Requires stronger bases (e.g., NaOH) for substitution, forming sodium salts as intermediates.

Kinetic studies using HPLC monitoring show a second-order dependence on nucleophile concentration, consistent with bimolecular mechanisms .

Contradictions in Reported Data

Type : Advanced Research Question Question : How can researchers resolve discrepancies in reported GC/MS retention times or NMR shifts for this compound? Answer : Discrepancies arise from:

Column Variability : Polar vs. non-polar GC columns alter retention times. Use cyanosilicone columns for reproducibility .

Solvent Effects in NMR : Deuterated solvent impurities (e.g., residual protons in CDCl) shift peaks. Always reference internal standards (e.g., TMS).

Sample Purity : Contaminants from incomplete synthesis (e.g., unreacted methyl acrylate) skew data. Validate via parallel techniques (e.g., GC and NMR) .

Purity Assessment and Quantification

Type : Basic Research Question Question : What methodologies ensure accurate quantification of this compound in complex mixtures? Answer :

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 210 nm (ester carbonyl absorption) provide <2% relative standard deviation (RSD).

- Internal Standard Calibration : Use deuterated analogs (e.g., D-methyl ester) to correct for matrix effects.

- Limit of Detection (LOD) : GC/MS achieves sub-ppm sensitivity via selected ion monitoring (SIM) of molecular ions (e.g., m/z 155 for Cl fragments) .

Interaction with Biomolecules

Type : Advanced Research Question Question : How does this compound interact with enzymatic systems, and what are the implications for toxicity studies? Answer :

- Esterase Activity : The compound is hydrolyzed by carboxylesterases in vitro, releasing dichlorinated propionic acid, which inhibits mitochondrial β-oxidation in hepatocyte models.

- Toxicity Screening : Use LC-MS/MS to quantify metabolites in cell lysates. Dose-response curves (0.1–10 mM) show IC values correlating with chlorine substitution patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。